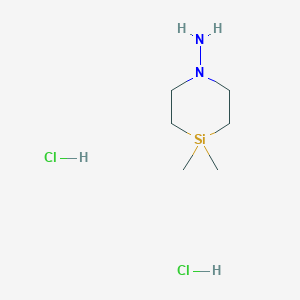
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiazole and dihydropyridine rings, followed by various functional group transformations to introduce the amide and other groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a dihydropyridine ring (a six-membered ring containing nitrogen) via an amide linkage. Additionally, it would have a difluorophenyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar amide group and potentially aromatic difluorophenyl group .科学的研究の応用
Antimicrobial and Antitumor Activity
Research has been conducted on the synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, to explore their antimicrobial and antitumor activities. For instance, these compounds have been applied to polyester fabrics, which then exhibited high efficiency based on in vitro screening for antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests that similar structures, like the one , could have potential applications in developing sterile or biologically active materials for various life applications, possibly including wound dressings or other medical textiles that require antimicrobial properties (Khalifa et al., 2015).
Antibacterial Agents
Compounds structurally related to N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been designed and synthesized with an aim to combat bacterial infections. A study on novel analogs of benzothiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating that thiazole and pyridine derivatives could serve as potent antibacterial agents. This area of research highlights the potential utility of the compound in developing new antibiotics or antibacterial agents (Palkar et al., 2017).
Anticancer Research
The exploration of thiazole derivatives in anticancer research has identified compounds with potent antitumor activity. A specific study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides revealed excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound was found to be orally active in a chronic myelogenous leukemia (CML) xenograft model, demonstrating complete tumor regressions with low toxicity at multiple dose levels. This suggests that compounds with a thiazole core, similar to the compound , could be promising candidates for oncology applications (Lombardo et al., 2004).
Material Science Applications
In material science, thiazole derivatives have been utilized in the synthesis of novel dyes for polyester fiber dyeing, indicating their utility beyond biomedical applications. These dyes exhibit not only vibrant colors and fastness properties but also show biological activity, suggesting potential for creating functional materials with built-in antimicrobial or antitumor properties. This aspect opens up avenues for the application of such compounds in the development of bioactive textiles or coatings with specific functional properties (Khalifa et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O3S/c18-12-4-3-9(6-13(12)19)21-14(24)7-10-8-27-17(22-10)23-16(26)11-2-1-5-20-15(11)25/h1-6,8H,7H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPLPVTHULNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)

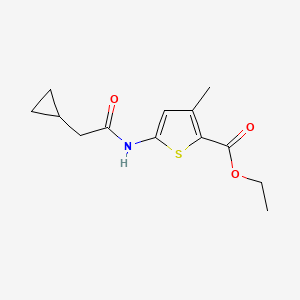

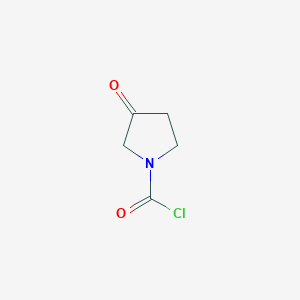

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)
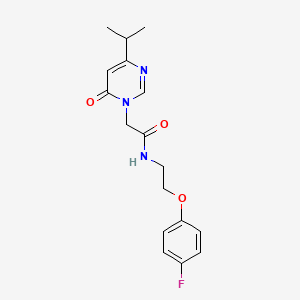
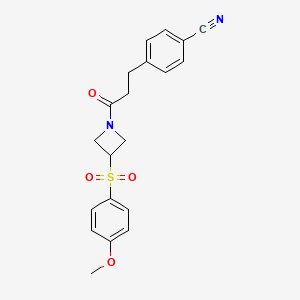
![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
